

Spectroscopic Profile of Ethyl 1,3-dithiane-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 1,3-dithiane-2-carboxylate*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 1,3-dithiane-2-carboxylate**, a versatile building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 1,3-dithiane-2-carboxylate**.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.23 - 4.17	q	2H	-O-CH ₂ -CH ₃
3.40	s	1H	S-CH-S
2.60	m	4H	-S-CH ₂ -CH ₂ -CH ₂ -S-
2.13 - 2.03	m	2H	-CH ₂ -CH ₂ -CH ₂ -
1.31	t	3H	-O-CH ₂ -CH ₃

Data sourced from ChemicalBook.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data

While a specific peak list is not publicly available, the spectrum is accessible through ChemicalBook. Based on the structure, the expected chemical shifts are in the following ranges:

Chemical Shift (δ) ppm (Predicted)	Assignment
~170	C=O (Ester)
~61	-O-CH ₂ -CH ₃
~45	S-CH-S
~29	-S-CH ₂ -CH ₂ -CH ₂ -S-
~25	-CH ₂ -CH ₂ -CH ₂ -
~14	-O-CH ₂ -CH ₃

Table 3: Infrared (IR) Spectroscopy Data

An IR spectrum is available from the NIST WebBook. The characteristic absorption bands for the functional groups present in **Ethyl 1,3-dithiane-2-carboxylate** are expected in the following regions:

Wavenumber (cm $^{-1}$) (Expected)	Intensity	Functional Group
2960-2850	Medium-Strong	C-H (Aliphatic)
1740-1720	Strong	C=O (Ester)
1250-1000	Strong	C-O (Ester)
700-600	Medium	C-S

Table 4: Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity (%)	Assignment
192	13.5	[M] ⁺ (Molecular Ion)
121	9.1	[M - CO ₂ Et] ⁺
119	100.0	[M - CH ₂ CH ₂ S] ⁺ or [C ₄ H ₇ S ₂] ⁺
75	6.6	[C ₂ H ₅ O ₂ C] ⁺
45	20.0	[C ₂ H ₅ O] ⁺
29	10.7	[C ₂ H ₅] ⁺

Data sourced from ChemicalBook and corroborated by NIST and PubChem data.[\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Ethyl 1,3-dithiane-2-carboxylate** is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired on the same instrument at a frequency of 100 MHz. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: As **Ethyl 1,3-dithiane-2-carboxylate** is a liquid at room temperature, the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

- Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the sample spectrum is acquired, typically over a range of 4000-400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

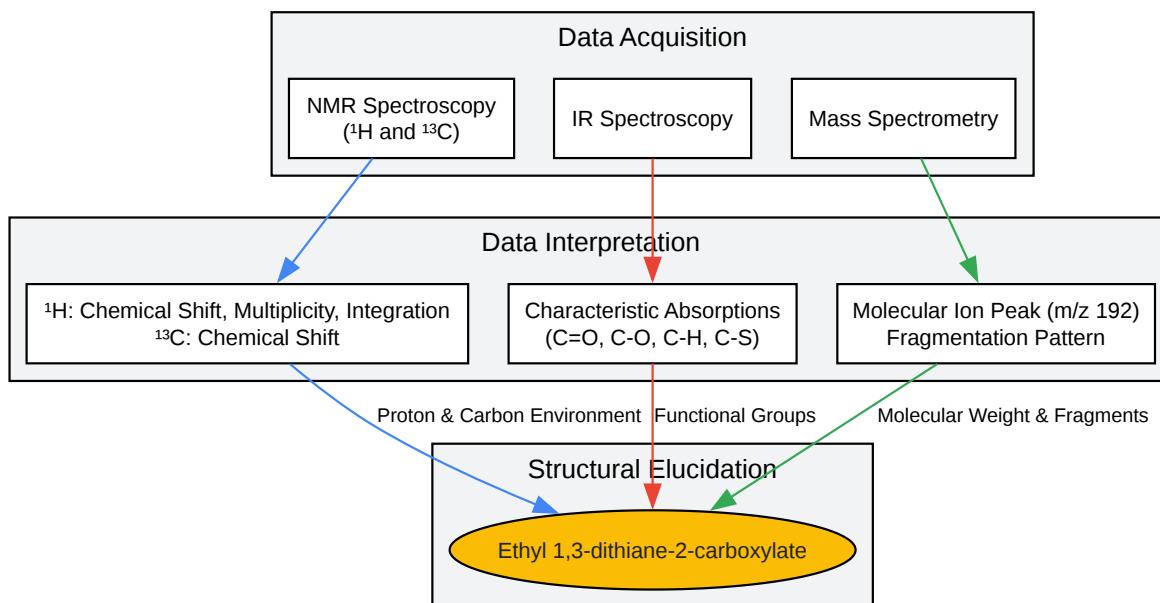
Mass Spectrometry (MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized in the ion source.
- Ionization: Electron Ionization (EI) is used as the ionization method. The vaporized sample is bombarded with a beam of electrons (typically at 70 eV), causing the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the spectroscopic data of **Ethyl 1,3-dithiane-2-carboxylate**.

Spectroscopic Analysis Workflow for Ethyl 1,3-dithiane-2-carboxylate

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Caption: Workflow for Spectroscopic Data Analysis.

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References

- 1. drawellanalytical.com [drawellanalytical.com]
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